molecular formula C19H16NaO4 B1684150 华法林钠 CAS No. 129-06-6

华法林钠

货号: B1684150
CAS 编号: 129-06-6
分子量: 331.3 g/mol
InChI 键: FSSPYKRRYDTFQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

华法林钠是一种广泛使用的抗凝剂,通常被称为“血液稀释剂”。它用于预防和治疗循环系统中的血栓,例如深静脉血栓和肺栓塞。 华法林钠通过抑制维生素K依赖性凝血因子的合成来发挥作用,这些凝血因子对血液凝固至关重要 .

科学研究应用

华法林钠在科学研究中具有多种应用,包括:

    化学: 它被用作分析化学中的标准化合物,用于研究抗凝特性。

    生物学: 华法林钠用于生物学研究,以了解血液凝固机制。

    医学: 它广泛用于临床环境中,用于预防和治疗血栓栓塞性疾病。

    工业: 华法林钠用于制药工业生产抗凝药物

作用机制

华法林钠通过抑制酶维生素K环氧化还原酶发挥作用。这种酶负责重新激活维生素K1,维生素K1是合成凝血因子II、VII、IX和X所必需的。 通过抑制这种酶,华法林钠降低了这些凝血因子的血浆浓度,从而降低了血液凝固的能力 .

类似化合物:

  • 阿哌沙班(艾利奎)
  • 达比加群(普拉达克萨)
  • 利伐沙班(拜瑞妥)
  • 依度沙班(沙维沙)

比较: 华法林钠的维生素K拮抗剂作用机制是独一无二的。与阿哌沙班、达比加群和利伐沙班等新型抗凝剂不同,新型抗凝剂直接抑制特定的凝血因子,华法林钠通过抑制多种凝血因子的合成起作用。 这使得华法林钠非常有效,但也需要仔细监测血液水平以避免不良反应 .

安全和危害

Warfarin Sodium can cause serious side effects, such as heavy bleeding . It’s important to have regular health checkups if you take the medicine . Many other medications and dietary factors can interact with warfarin, either increasing or decreasing its effectiveness .

未来方向

The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial . Warfarin remains the drug of choice for the prevention of thrombosis in a number of indications and therefore a focus on the best dosing methods is still needed .

生化分析

Biochemical Properties

Warfarin sodium acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X . These factors are essential for the coagulation process, and their inhibition by warfarin sodium prevents the formation of blood clots .

Cellular Effects

Warfarin sodium exerts its effects on various types of cells, primarily those involved in the coagulation process . By inhibiting the synthesis of vitamin K-dependent clotting factors, warfarin sodium affects the function of these cells, leading to a decreased ability to form blood clots . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of warfarin sodium involves the inhibition of vitamin K epoxide reductase, an enzyme that reactivates vitamin K1 . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the clotting ability .

Temporal Effects in Laboratory Settings

The effects of warfarin sodium can change over time in laboratory settings. For instance, the anticoagulant effect of warfarin does not occur for at least three days after drug initiation despite prolongation of the prothrombin time (PT) at earlier time points . This is due to the depletion of both factor X and factor II (prothrombin), which are important for clinical efficacy .

Dosage Effects in Animal Models

In animal models, the effects of warfarin sodium can vary with different dosages. Doses of 5-50 mg/kg have been associated with toxicity in both dogs and cats . Signs of toxicity include extreme fatigue, refusal to eat, bloody urine, and vomiting .

Metabolic Pathways

Warfarin sodium is metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites . These metabolites then undergo phase II enzyme biotransformation to glucuronidated or sulfated metabolites before excretion .

Transport and Distribution

Warfarin sodium distributes into a relatively small apparent volume of distribution of about 0.14 liter/kg . A distribution phase lasting 6 to 12 hours is distinguishable after rapid intravenous or oral administration of an aqueous solution .

Subcellular Localization

Given its mechanism of action, it is likely that warfarin sodium primarily interacts with enzymes in the cytoplasm where the vitamin K-dependent clotting factors are synthesized .

准备方法

合成路线和反应条件: 华法林钠可以从华法林酸合成。反应通常在极性有机溶剂(如乙醇)中进行,使用挥发性碱(如碳酸氢钠或碳酸钠)在低温下进行。 这种方法确保了生产纯华法林钠,不会分解 .

工业生产方法: 在工业环境中,华法林钠是通过使水性氢氧化钠溶液与过量的华法林酸反应制备的。然后通过添加乙醇并过滤溶液除去过量的酸。 此过程产生结晶华法林钠 .

化学反应分析

反应类型: 华法林钠会经历各种化学反应,包括:

    氧化: 华法林钠可以被氧化形成不同的代谢产物。

    还原: 它可以在特定条件下被还原以产生不同的产物。

    取代: 华法林钠可以发生取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 可以使用硼氢化钠等还原剂。

    取代: 各种亲核试剂可用于取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可以产生羟基化的代谢产物,而还原可以产生华法林钠的还原形式。

相似化合物的比较

  • Apixaban (Eliquis)
  • Dabigatran (Pradaxa)
  • Rivaroxaban (Xarelto)
  • Edoxaban (Savaysa)

Comparison: Warfarin sodium is unique in its mechanism of action as a vitamin K antagonist. Unlike newer anticoagulants such as apixaban, dabigatran, and rivaroxaban, which directly inhibit specific clotting factors, warfarin sodium works by inhibiting the synthesis of multiple clotting factors. This makes warfarin sodium highly effective but also requires careful monitoring of blood levels to avoid adverse effects .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Warfarin sodium involves a series of reactions starting from 4-hydroxycoumarin. The pathway involves several steps including esterification, reduction, and alkylation.", "Starting Materials": [ "4-hydroxycoumarin", "Ethyl chloroacetate", "Sodium borohydride", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium ethoxide", "Bromine", "Sodium bicarbonate", "Sodium hydroxide solution" ], "Reaction": [ "Step 1: Esterification of 4-hydroxycoumarin with ethyl chloroacetate in the presence of sodium hydroxide and methanol to form ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate.", "Step 2: Reduction of the ester using sodium borohydride in methanol to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate.", "Step 3: Alkylation of the carboxylic acid with chloroacetic acid and sodium ethoxide to form ethyl 3-(2-carboxyethyl)-4-hydroxy-2-oxo-2H-chromene-7-yl ester.", "Step 4: Bromination of the methyl group using bromine and sodium bicarbonate to form 3-(2-carboxyethyl)-4-hydroxy-2-oxo-2H-chromen-7-yl 2-bromoacetate.", "Step 5: Alkaline hydrolysis of the ester using sodium hydroxide solution to form Warfarin sodium." ] }

CAS 编号

129-06-6

分子式

C19H16NaO4

分子量

331.3 g/mol

IUPAC 名称

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;

InChI 键

FSSPYKRRYDTFQZ-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

规范 SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na]

外观

White to off-white solid powder.

129-06-6
5543-79-3
67430-45-9

物理描述

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998)

Pictograms

Acute Toxic; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Aldocumar
Apo-Warfarin
Coumadin
Coumadine
Gen-Warfarin
Marevan
Potassium, Warfarin
Sodium, Warfarin
Tedicumar
Warfant
Warfarin
Warfarin Potassium
Warfarin Sodium

产品来源

United States

Synthesis routes and methods

Procedure details

Warfarin sodium is prepared by refluxing the pure warfarin acid with an excess of sodium carbonate in a polar solvent such as acetone or butanone, which may be either anhydrous or contain from about 1% to about 10% water. The unreacted sodium carbonate is preferably removed by filtration. The product is isolated by evaporating the solvent to dryness or by precipitating the salt by addition of a nonpolar solvent such as hexane, cyclohexane, heptane and the like, and filtering and drying the precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Warfarin sodium
Reactant of Route 2
Reactant of Route 2
Warfarin sodium
Reactant of Route 3
Warfarin sodium
Reactant of Route 4
Reactant of Route 4
Warfarin sodium
Reactant of Route 5
Warfarin sodium
Reactant of Route 6
Warfarin sodium
Customer
Q & A

A: Warfarin Sodium inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] It does so by interfering with the action of vitamin K epoxide reductase, an enzyme essential for regenerating the active form of vitamin K. [, ] Without sufficient active vitamin K, the production of these clotting factors is impaired, leading to a decrease in blood clotting.

A: Inhibiting these factors (II, VII, IX, and X) disrupts the coagulation cascade, ultimately preventing the formation of fibrin, a key protein involved in clot formation. [, ] This leads to a prolonged prothrombin time (PT) and International Normalized Ratio (INR), laboratory measures of blood clotting ability. [, , ]

A: The molecular formula of Warfarin Sodium is C19H15NaO4, and its molecular weight is 330.3 g/mol. [, ]

ANone: Several spectroscopic techniques can be employed:

  • Raman Spectroscopy: This technique is particularly useful for distinguishing between the amorphous and crystalline forms of Warfarin Sodium. Characteristic vibration peaks are observed at 1573 cm-1 and 1612 cm-1 for the API, while excipient peaks can be seen at 1463 cm-1. []
  • IR Spectroscopy (IR-ATR): While less sensitive than Raman spectroscopy for Warfarin Sodium due to its low concentration in formulations, IR spectroscopy can still provide valuable information about its chemical structure. []
  • UV Spectroscopy: This technique can be used to detect both protonated and unprotonated Warfarin ions in solution, offering insights into the drug's dissolution and stability in different media. []

A: Warfarin sodium in flavored preservative-free formulations prepared from powder and stored in amber glass bottles, are stable for at least 30 days at room temperature and 45 days under refrigeration. [] The stability is less when prepared from tablets, with stability up to 21 days at 25°C and 30 days at 4°C. []

ANone: This section is not applicable as the provided research papers do not describe Warfarin Sodium as possessing catalytic properties or being used in catalytic applications.

ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling techniques for Warfarin Sodium.

ANone: This section is not applicable as the provided research papers do not delve into specific SAR studies on Warfarin Sodium.

ANone: Several factors influence Warfarin Sodium's stability, including:

  • pH: The pH of the solution significantly impacts Warfarin Sodium's stability. At lower pH levels, the sodium salt dissociates, and the Warfarin ion becomes protonated, leading to the crystallization of the less soluble unsalted form. []
  • Temperature: Temperature variations can affect the rate of degradation and potentially impact the drug's solubility. [, ]
  • Light Exposure: Warfarin sodium is known to be light sensitive and can undergo degradation upon exposure. [, ]

ANone: To enhance Warfarin Sodium's stability, these strategies are commonly used:

  • Buffer Systems: Incorporating appropriate buffer systems helps maintain a stable pH, preventing significant fluctuations that could lead to degradation. [, ]
  • Suitable Packaging: Using amber glass bottles helps protect the formulation from light, reducing photodegradation. []
  • Temperature Control: Storing Warfarin Sodium formulations at recommended temperatures, often under refrigeration, can slow down degradation processes. []

ANone: This section is not applicable as the provided research papers primarily focus on the pharmacological and physicochemical aspects of Warfarin Sodium rather than SHE regulations.

A: Warfarin Sodium is readily absorbed after oral administration, achieving peak plasma concentrations within 1-4 hours. [, , , ] It is highly protein-bound (approximately 97%) primarily to albumin in the plasma. [, ] This binding significantly influences its distribution and elimination.

A: Warfarin Sodium undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, , ] Genetic variations in CYP2C9 can significantly influence an individual's response to Warfarin Sodium therapy. [, , ] The drug is primarily excreted in the urine as metabolites, with a small portion eliminated in the bile. [, ]

A: Many drugs can interact with Warfarin Sodium, altering its metabolism and clearance, potentially leading to significant fluctuations in INR levels. [, , , ] Close monitoring of INR is crucial when adding or discontinuing medications in patients stabilized on Warfarin Sodium.

A: Rat models have been commonly employed to investigate the pharmacokinetics and pharmacodynamics of Warfarin Sodium. [, , , , ] Researchers have used these models to explore the impact of various factors on drug absorption, distribution, metabolism, and excretion, including the influence of biliary drainage and co-administration with other drugs like Ferulic acid and gliclazide. [, ]

A: Yes, clinical trials have compared Warfarin Sodium to other anticoagulants, including low-dose heparin. [, ] These studies have provided valuable insights into the relative efficacy and safety profiles of these medications for preventing and treating venous thromboembolism.

ANone: This section is not explicitly addressed in the provided research papers.

ANone: This section is not included as per the request to exclude information about drug side effects, interactions, or contraindications.

ANone: This section is not applicable as the research papers primarily focus on conventional oral and intravenous administration routes for Warfarin Sodium and do not delve into targeted drug delivery strategies.

A: Polymorphisms in the CYP2C9 and VKORC1 genes significantly influence Warfarin Sodium's metabolism and therefore its dosage requirements. [, , ] Genetic testing for these polymorphisms can help personalize Warfarin Sodium dosing and potentially improve patient outcomes.

ANone: Several methods are employed, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying Warfarin Sodium in various matrices, including tablets and plasma. [, , , , , ]
  • Spectrophotometry: This method, particularly UV spectrophotometry, is useful for determining Warfarin Sodium concentrations in solution, although it may be less specific than HPLC. [, , ]
  • Raman Spectroscopy: While primarily used for qualitative analysis and distinguishing between different forms of Warfarin Sodium, Raman spectroscopy can be used for quantitative analysis when combined with appropriate calibration methods. [, ]

A: Warfarin sodium exhibits dissolution rate-limited absorption, meaning its dissolution rate directly impacts the rate and extent of its absorption. [, , ] Factors influencing dissolution, such as the drug's solid form, particle size, and formulation excipients, can significantly affect its bioavailability.

ANone: Quality control measures for Warfarin Sodium tablets typically involve evaluating parameters such as:

  • Weight Variation: Ensuring uniform tablet weight is crucial for dose consistency. [, ]
  • Friability: Assessing the tablets' resistance to chipping and breakage during handling and transportation. []
  • Hardness: Measuring the tablets' mechanical strength, which can impact disintegration and dissolution. [, ]
  • Content Uniformity: Determining the uniformity of the active ingredient within a batch of tablets. [, , ]
  • Dissolution Rate: Evaluating the rate at which the drug dissolves from the tablet, as it directly influences bioavailability. [, , ]

ANone: This specific aspect is not discussed in the provided research papers.

A: Warfarin Sodium, primarily metabolized by CYP2C9, can be influenced by co-administration with drugs that either induce or inhibit this enzyme. [, , , ] Enzyme induction can lead to decreased Warfarin Sodium levels and reduced efficacy, while enzyme inhibition can result in increased drug levels and an elevated risk of bleeding.

ANone: This aspect is not addressed in the provided research papers.

ANone: Several alternative anticoagulants are available, including:

  • Heparins: Both unfractionated heparin and low molecular weight heparins (LMWHs) are effective anticoagulants. [, , ] LMWHs offer advantages like once-daily dosing and less frequent monitoring requirements compared to unfractionated heparin.

ANone: This topic is not covered in the research papers provided.

ANone: The research papers highlight the importance of:

  • Analytical Equipment: Access to instruments like HPLC, spectrophotometers, and Raman spectrometers is crucial for characterizing, quantifying, and studying Warfarin Sodium. [, , , , , , , ]
  • Animal Models: Rat models are frequently used to investigate Warfarin Sodium's pharmacokinetics, pharmacodynamics, and potential drug interactions. [, , , , ]

A: While the excerpts don't provide a detailed historical account, they refer to the early development and clinical use of Warfarin Sodium. [, ] These papers highlight the evolution of understanding regarding its mechanism of action, pharmacokinetics, and clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。